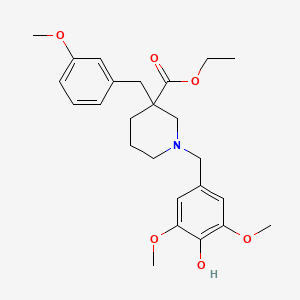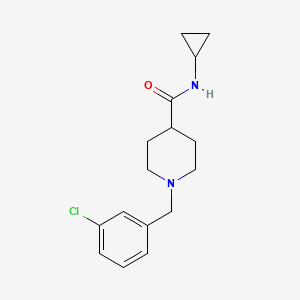
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the family of triazole derivatives. It has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively researched for its potential applications in various fields. In the field of medicine, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In the field of agriculture, it has been studied as a potential pesticide due to its ability to control the growth of pests. In the field of materials science, it has been studied as a potential precursor for the synthesis of new materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the cells. In cancer cells, it is believed to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and division of cancer cells. In bacteria and fungi, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of these organisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells. In bacteria and fungi, it has been shown to inhibit the growth and survival of these organisms. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a high degree of selectivity towards cancer cells, bacteria, and fungi, making it a promising candidate for the development of new drugs and pesticides. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound to minimize its toxicity and maximize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new drugs and pesticides based on this compound. Another direction is the investigation of its potential applications in other fields such as materials science and nanotechnology. Further research is also needed to elucidate its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-Ethylbenzylamine, 2-Pyridinemethanol, and 4-Azido-1-methyl-1,2,3-triazole in the presence of copper (I) iodide as a catalyst. The reaction takes place in a solvent mixture of DMF (dimethylformamide) and water at 100°C for 12 hours. The resulting product is then purified through column chromatography using a silica gel column.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-7-9-16(10-8-14)23-13(2)17(21-22-23)18(24)20-12-15-6-4-5-11-19-15/h4-11H,3,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJJHZQLKMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5008769.png)
![N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008770.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5008789.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(2'-methyl-3-biphenylyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5008804.png)


![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5008846.png)
![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5008870.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)